Hispidin

Overview

Description

Hispidin is a naturally occurring polyphenol found in several plant species, including the common carrot (Daucus carota). It is a highly bioactive compound that has been extensively studied for its potential medicinal applications. This compound is a member of the flavonoid family and is known to possess anti-inflammatory, anti-oxidant, anti-microbial, and anti-cancer properties. It is also known to have immunomodulatory and neuroprotective effects. In

Scientific Research Applications

1. Therapeutic Potential in Various Diseases

Hispidin, a polyketide from plants and fungi, shows promise in treating cancer, metabolic syndrome, cardiovascular, neurodegenerative, and viral diseases. It possesses antioxidant, anti-inflammatory, anti-apoptotic, antiviral, and anti-cancer cell activity (Palkina et al., 2021).

2. Anti-inflammatory Properties

This compound from Phellinus species has significant anti-inflammatory effects. It inhibits NF-κB activation, reduces iNOS protein expression, and decreases reactive oxygen species in macrophage cells, suggesting its potential in treating inflammation-related conditions (Shao et al., 2015).

3. Cardioprotective Efficacy

This compound from Phellinus linteus exhibits cardioprotective properties. It protects cardiomyoblast cells from oxidative stress-induced apoptosis, enhances antioxidant enzyme expression, and activates crucial signaling pathways like Akt/GSK-3β and ERK1/2 (Kim et al., 2014).

4. Protective Effects in Ophthalmology

This compound shows protective effects against oxidative stress in ARPE-19 cells, demonstrating its potential in ophthalmological applications. It reduces intracellular ROS and up-regulates Nrf2 signaling, highlighting its antioxidant capabilities (Huang et al., 2019).

5. Medical Applications with Detonation Nanodiamonds

The interaction of this compound with detonation nanodiamonds (DNDs) suggests its use in medical applications. This compound forms strong conjugates with DNDs, potentially useful for medical applications involving this compound delivery or isolation (Rhee et al., 2020).

6. Synergistic Effects in Cancer Treatment

This compound enhances the therapeutic efficacy of gemcitabine in pancreatic cancer stem cells, suggesting its potential as a chemosensitizer in cancer treatment (Chandimali et al., 2018).

7. Anticancer Activity in Colon Cancer

This compound induces apoptosis in colon cancer cells mediated by ROS, indicating its potential as an anticancer agent. It activates both intrinsic and extrinsic apoptotic pathways (Lim et al., 2014).

8. Potential in Treating Obesity

This compound isolated from Alpinia zerumbet shows anti-obesity effects in adipocytes, highlighting its potential in developing anti-obesity compounds (Tu & Tawata, 2014).

9. Antioxidant Activity Analysis

A detailed DFT study on this compound oligomers from medicinal fungi reveals their strong free radical scavenging activity, contributing to the understanding of their antioxidant mechanism (Anouar et al., 2014).

10. Role in Diabetes Treatment

This compound from Phellinus linteus shows potential as an antidiabetic agent. It protects pancreatic β-cells from oxidative damage and enhances insulin secretion, suggesting its role in diabetes management (Jang et al., 2010).

11. Mechanisms in Cancer Cell Death

This compound induces autophagic and necrotic death in gastric cancer cells by inhibiting tubulin polymerization, providing insights into its potential cancer treatment mechanisms (Lv et al., 2017).

12. Protective Effects in Skeletal Muscle Cells

This compound offers protective effects against oxidative stress in skeletal muscle cells, suggesting its therapeutic potential in conditions involving muscle cell damage (Park et al., 2015).

13. Enhanced Production Techniques

Research shows that adding zinc ions to grain media can enhance this compound production in Phellinus linteus, which can be crucial for its large-scale production for various applications (Wu et al., 2021).

14. Neuroprotective Properties

This compound acts as an inhibitor of beta-secretase (BACE1), suggesting its potential as a therapeutic agent in dementia and Alzheimer's disease (Park et al., 2004).

Mechanism of Action

Target of Action

11-Methoxyyangonin, also known as Trimethylhispidin or this compound, is a natural kavalactone The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

As a kavalactone, it may interact with various receptors and enzymes in the body, but the exact mechanisms remain to be elucidated .

Biochemical Pathways

Kavalactones, the class of compounds to which 11-Methoxyyangonin belongs, are known to influence several biochemical pathways, but the specific pathways influenced by 11-Methoxyyangonin require further investigation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 11-Methoxyyangonin are not well-studied. Information on its bioavailability is also lacking. It is soluble in dmso , which suggests that it may have good bioavailability when administered in a suitable formulation.

Safety and Hazards

Hispidin is not suitable for human consumption or veterinary purposes . It is advised to use protective equipment appropriate for surrounding materials when handling this compound . If inhaled or contacted with skin or eyes, it is recommended to move to fresh air, wash off with soap and plenty of water, and rinse eyes with water .

Future Directions

The molecular mechanism of biosynthesis of hispidin and its derivatives has been clarified, which may serve as a foundation for future strategies to identify new this compound derivatives . There is also interest in exploring whether this compound can play a therapeutic role after MPP ±induced neuronal damage .

Biochemical Analysis

Cellular Effects

It is known that kavalactones can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that kavalactones can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that kavalactones can have various effects in animal models, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

As a kavalactone, it is likely to interact with various enzymes and cofactors .

Transport and Distribution

As a kavalactone, it is likely to interact with various transporters and binding proteins .

Subcellular Localization

As a kavalactone, it is likely to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

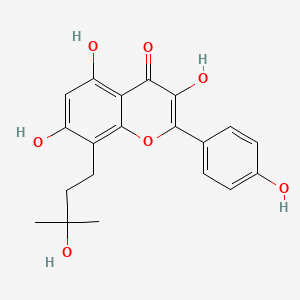

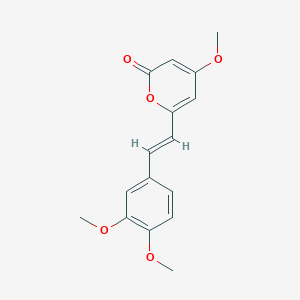

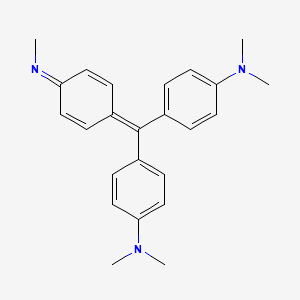

IUPAC Name |

6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxypyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-18-13-9-12(21-16(17)10-13)6-4-11-5-7-14(19-2)15(8-11)20-3/h4-10H,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJRDULCMRSYSL-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=O)O2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=O)O2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

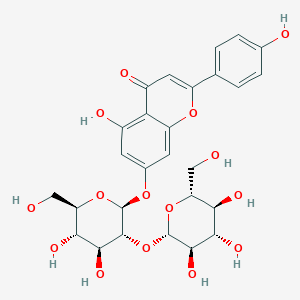

![2-[1-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-(3-hydroxypropyl)-6-methoxyphenol](/img/structure/B3029091.png)